N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Microwave irradiation: This technique accelerates chemical reactions by using microwave energy, leading to shorter reaction times and higher yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorination and benzothiazole moiety contribute to its enhanced stability and reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C21H14Cl2N2OS |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-6-7-13(10-16(12)22)20(26)24-14-8-9-15(17(23)11-14)21-25-18-4-2-3-5-19(18)27-21/h2-11H,1H3,(H,24,26) |
InChI Key |
BMUZUCQUIHFIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl)Cl |
Origin of Product |
United States |
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